1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is a Boc-protected piperidine derivative characterized by a cyclohexyl substituent at the 4-position of the piperidine ring and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures .
Properties
IUPAC Name |
4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJZAWKPOYZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589220 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273378-16-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine Amine
The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling subsequent functionalization. A representative method involves reacting 4-cyclohexylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 4–12 hours. Triethylamine (TEA) is typically added to scavenge HCl, with yields of 85–92%.
Cyclohexyl Group Installation
Cyclohexyl substitution at the piperidine C4 position is achieved via:
-
Nucleophilic substitution : Reacting Boc-protected 4-bromopiperidine with cyclohexylmagnesium bromide in tetrahydrofuran (THF) at −78°C.
-
Catalytic hydrogenation : Hydrogenating 4-cyclohexenyl intermediates using Pd/C (5–10 wt%) under 20–50 bar H₂ in ethanol. The latter method avoids Grignard reagents, simplifying purification.
Carboxylic Acid Functionalization
Carboxylation at C4 employs:
-
Kolbe–Schmitt reaction : Treating 4-lithio-Boc-piperidine with CO₂ at −78°C, followed by acidic workup (HCl, pH 1–2).
-
Oxidation of hydroxymethyl intermediates : Oxidizing 4-(hydroxymethyl)piperidine derivatives with KMnO₄ or Jones reagent.
Industrial-Scale Synthesis
Patent-Covered Methodologies
The CN1583742A patent outlines a seven-step synthesis starting from benzylamine and methyl acrylate:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 1,4-Addition | Methanol, 25°C, 6h | 89% |
| 2 | Dieckmann cyclization | NaOMe, THF, reflux | 76% |
| 3 | Hydrolysis/Decarboxylation | 6M HCl, 100°C | 82% |
| 4 | Hydrogenation | 10% Pd/C, 20 bar H₂, ethanol | 91% |
| 5 | Boc Protection | Boc₂O, DCM, TEA | 88% |
| 6 | Carboxylation | CO₂, −78°C, THF | 68% |
| 7 | Recrystallization | Ethanol/water | 95% |
This route achieves an overall yield of 32% with >99% HPLC purity after recrystallization.
Flow Microreactor Systems
Continuous flow systems enhance reproducibility for steps requiring precise temperature control (e.g., lithiation at −78°C). A microreactor protocol for carboxylation reported 18% higher yield than batch methods.
Purification and Chiral Resolution
Acid Addition Salt Formation
Forming acid addition salts improves crystallinity. The US20080269495A1 patent details:
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves diastereomers, critical for isolating the cis-4-cyclohexyl configuration.
Case Studies and Comparative Data
Academic Benchmarks
Industrial Optimization
-
Catalyst recycling : Reusing Pd/C for hydrogenation reduces costs by 40% without yield loss.
-
Solvent recovery : Distilling DCM and THF achieves 90% solvent reuse.
Challenges and Mitigation Strategies
Stereochemical Control
Racemization during carboxylation is minimized by:
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of piperidine derivatives that exhibit biological activity. Its structure allows for modifications that can enhance the pharmacological properties of the resulting compounds.
Case Study: Synthesis of Piperidine Derivatives
Research has demonstrated that Boc-4-cyclohexyl-piperidine-4-carboxylic acid can be used to synthesize novel piperidine derivatives with potential applications in treating neurological disorders. The introduction of functional groups at the piperidine nitrogen has shown to improve receptor binding affinity and selectivity.
Pharmaceutical Intermediates
The compound serves as a key intermediate in the production of several pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable for generating complex molecules.
Table: Key Pharmaceutical Applications
| Application | Description |
|---|---|
| Antidepressants | Used in the synthesis of compounds targeting serotonin receptors. |
| Antipsychotics | Serves as a precursor for drugs aimed at dopamine modulation. |
| Analgesics | Integral in developing pain management therapies. |
Research and Development
In research settings, 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is employed in various chemical experiments, including:
- Biological experiments : Investigating the effects of piperidine derivatives on cellular models.
- Chemical reagent : Utilized in synthetic pathways to create complex organic molecules.
Biological Studies
The compound has been studied for its biological properties, particularly its interactions with neurotransmitter systems. It has shown promise in modulating pathways associated with mood regulation and cognitive function.
Case Study: Neurotransmitter Modulation
A study explored the effects of Boc-4-cyclohexyl-piperidine-4-carboxylic acid on serotonin transporters, revealing its potential as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs).
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The removal of the Boc group is typically achieved through acidolysis, where the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group and the formation of the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Lacks the cyclohexyl group; instead, the 4-position is unsubstituted (hydrogen atom).
- Key Differences :
- Applications : Widely used as a standard intermediate in peptide synthesis and drug discovery .
1-[(tert-Butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic Acid
- Structure : Features methyl groups at the 3- and 5-positions of the piperidine ring.
- Key Differences :
- Electronic Effects : Methyl substituents increase electron density on the piperidine ring, altering reactivity in nucleophilic or catalytic reactions.
- Biological Activity : Methyl groups may enhance metabolic stability compared to the cyclohexyl variant, influencing pharmacokinetics .
Functional Group Modifications
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
- Structure : Cesium salt of the carboxylic acid group.
- Key Differences :
- Solubility and Stability : The cesium counterion improves solubility in polar solvents and stabilizes the carboxylate anion, making it advantageous for ionic interactions in solid-phase synthesis .
- Reactivity : Enhanced deprotonation efficiency in coupling reactions compared to the free acid form .
5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic Acid
- Structure : Replaces the cyclohexyl group with an oxazole ring fused to the piperidine.
- Key Differences :
- Aromaticity : The oxazole ring introduces aromatic character, enabling π-π stacking interactions in drug-receptor binding.
- Bioactivity : Oxazole-containing analogs often exhibit distinct biological profiles, such as antimicrobial or antiviral activity, compared to cyclohexyl derivatives .
Biological Activity
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid, commonly referred to as Boc-4-cyclohexyl-4-piperidinecarboxylic acid, is an organic compound with the molecular formula C₁₇H₂₉NO₄ and a molecular weight of approximately 311.42 g/mol. This compound features a piperidine ring that is substituted at the 4-position with a cyclohexyl group and has a carboxylic acid functionality. The nitrogen atom in the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which plays a crucial role in its chemical reactivity and applications in organic synthesis.
The Boc group is widely used in organic chemistry to protect amines during multi-step synthesis processes. The synthesis of this compound typically involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Synthetic Routes
| Route | Reagents | Conditions |
|---|---|---|
| Boc Protection | Piperidine, Di-tert-butyl dicarbonate | Base (NaOH or DMAP), Acetonitrile |
| Reduction | Boc-4-cyclohexyl-4-piperidinecarboxylic acid | Strong acids (TFA or HCl) in methanol |
| Nucleophilic Substitution | Boc-4-cyclohexyl-4-piperidinecarboxylic acid | Sodium hydride or lithium diisopropylamide |
The compound's mechanism of action is not extensively documented. It is hypothesized that due to its structural characteristics, it may interact with biological targets via the piperidine ring, although specific receptor interactions remain to be elucidated. The Boc group facilitates selective reactions that could lead to the development of more complex molecules with potential pharmacological effects .
Applications in Drug Development
This compound has been employed as a building block for synthesizing various heterocyclic compounds, including piperidine derivatives and spirocyclic structures. Its unique cyclohexyl substitution may enhance lipophilicity and alter receptor binding profiles compared to other piperidine derivatives, making it a candidate for further investigation in drug discovery.
Case Studies
While specific case studies on this compound are scarce, its derivatives have been explored for their potential therapeutic applications:
- GPR119 Agonists : The compound has been identified as a precursor in the synthesis of GPR119 selective agonists, which are being investigated for their role in glucose metabolism and appetite regulation.
- Synthesis of Heterocycles : Research indicates that Boc-protected piperidines are valuable intermediates for creating diverse heterocyclic frameworks that are essential in medicinal chemistry.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | C₁₁H₁₉NO₄ | Simpler structure without cyclohexane |
| 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic Acid | C₁₃H₂₃NO₄ | Contains a methyl group; similar applications |
| 1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic Acid | C₁₄H₂₃NO₄ | Cyclopropane substitution; different steric properties |
The cyclohexyl substitution in this compound may influence its pharmacological properties compared to these derivatives.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid, and how can purity be optimized?
- Synthesis Steps :
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or Boc-OSu in the presence of a base (e.g., DMAP or TEA) .
Cyclohexyl Group Introduction : Employ alkylation or nucleophilic substitution to attach the cyclohexyl moiety to the piperidine ring. For steric control, use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) .
Carboxylic Acid Functionalization : Oxidize or hydrolyze a precursor (e.g., ester or nitrile) to the carboxylic acid group under acidic or basic conditions.
- Purity Optimization :
- Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) for intermediate purification.
- Final recrystallization in solvents like methanol/water or acetonitrile improves crystallinity and purity (>98% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and cyclohexyl stereochemistry (axial vs. equatorial proton splitting patterns) .
- IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Boc group: [M-100]+) .
Q. How does the Boc group influence the compound’s stability during storage and reaction conditions?
- Stability : The Boc group is acid-labile but stable under basic and neutral conditions. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
- Reactivity : Avoid strong acids (e.g., TFA, HCl) unless intentional deprotection is required. In basic conditions, the carboxylic acid may form salts, requiring neutralization for further reactions .
Advanced Research Questions
Q. What strategies can resolve challenges in isolating diastereomers during the synthesis of 4-cyclohexylpiperidine derivatives?
- Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases for enantiomeric resolution .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance selectivity .
- Dynamic Kinetic Resolution : Employ catalysts (e.g., Pd/C or enzymes) to favor one stereoisomer under controlled reaction conditions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or coupling reactions?
- DFT Calculations : Simulate transition states to identify favorable reaction pathways (e.g., SN2 vs. SN1 mechanisms for cyclohexyl group introduction) .
- Molecular Docking : Predict binding affinities for drug-target interactions (e.g., protease inhibition) using software like AutoDock Vina .
- Solvent Effects : Use COSMO-RS models to optimize solvent selection for reaction efficiency and yield .
Q. What mechanistic insights explain contradictory yields in Boc deprotection under varying acidic conditions?
- Acid Strength : Strong acids (e.g., TFA) rapidly cleave Boc groups but may protonate the carboxylic acid, reducing solubility and causing aggregation. Dilute HCl (1–2 M) minimizes side reactions .
- Temperature Control : Deprotection at 0°C slows competing hydrolysis of the carboxylic acid ester (if present) .
- Byproduct Analysis : Monitor tert-butanol formation via GC-MS to assess deprotection efficiency .
Methodological Considerations
Q. How should researchers design stability studies to evaluate this compound under physiological conditions?
- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS over 24–72 hours .
- Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation rates using HPLC .
- Oxidative Stability : Test with hydrogen peroxide (3% v/v) to simulate oxidative stress in biological systems .
Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with detection limits <0.1% for impurities .
- NMR Spectroscopy : 1H NMR with relaxation reagents (e.g., Cr(acac)3) enhances sensitivity for low-abundance contaminants .
- Elemental Analysis : Confirm stoichiometry (C, H, N) to detect inorganic residues from synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
